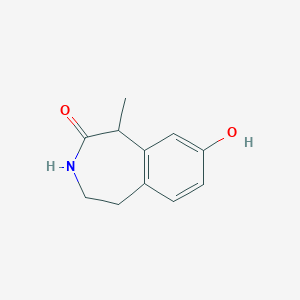

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with a hydroxyl group at the 7th position and a methyl group at the 5th position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one has been investigated for its potential as a pharmacological agent. Below are some key applications:

Dopamine Receptor Interaction

This compound acts as a selective antagonist for dopamine D1 receptors. It has been used in various studies to explore the role of D1 receptors in neuropharmacology:

- Research Findings : In experimental models, it has shown significant effects on learning and memory processes by modulating dopaminergic pathways .

- Case Study : A study conducted on rats demonstrated that administration of this compound affected motor activity and learning abilities, indicating its potential use in understanding dopamine-related disorders .

Neuropharmacological Studies

The compound is also utilized in neuropharmacological research to investigate its effects on behavior and cognition:

- Behavioral Studies : It has been shown to influence stereotypic behaviors and catalepsy in animal models, making it a useful tool in studying conditions such as schizophrenia and Parkinson's disease .

Biochemical Applications

This compound serves as a biochemical tool for understanding various biological processes:

Antagonistic Properties

The compound's antagonistic properties at dopamine receptors allow researchers to study the effects of dopamine modulation:

- Experimental Use : It has been employed in intracranial drug infusion studies to better understand the physiological roles of dopamine in the brain .

Pharmacological Investigations

The compound is part of ongoing pharmacological investigations aimed at discovering new therapeutic agents:

- Potential Therapeutics : Its unique structure and receptor interaction profile suggest it could lead to the development of novel treatments for neurodegenerative diseases and psychiatric disorders .

Summary Table of Research Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Dopamine Receptor Studies | Selective antagonist for D1 receptors | Influences motor activity and learning abilities |

| Neuropharmacology | Effects on behavior and cognition | Potential insights into schizophrenia and Parkinson's disease |

| Biochemical Tool | Modulation of dopaminergic pathways | Useful for studying dopamine-related physiological roles |

Wirkmechanismus

The mechanism of action of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 7-Chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one

- 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one

- Tolvaptan

Comparison: Compared to similar compounds, 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of a hydroxyl group at the 7th position and a methyl group at the 5th position can significantly influence its reactivity and interaction with biological targets .

Biologische Aktivität

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one (CAS Number: 851544-56-4) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2 with a molecular weight of 191.23 g/mol. Its structure features a benzazepine core with hydroxyl and methyl substituents that contribute to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 851544-56-4 |

The biological activity of this compound has been linked to its interactions with various biological targets:

- Dopamine Receptor Modulation : Research indicates that this compound may act as a selective modulator of dopamine receptors, particularly the D1 receptor. It has shown potential in enhancing dopaminergic signaling pathways which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .

- Neuroprotective Effects : Preliminary studies suggest that the compound possesses neuroprotective properties. It may mitigate neuronal damage through antioxidant mechanisms and by modulating neuroinflammatory responses .

- Anti-inflammatory Activity : The presence of the hydroxyl group is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- In vitro Studies : In vitro assays have demonstrated that the compound enhances cAMP levels in cell lines expressing D1 receptors, indicating its role as an agonist . The binding affinity for D1 receptors has been reported to be significant, supporting its potential as a therapeutic agent.

- In vivo Studies : Animal models have shown that administration of this compound leads to improved motor functions in models of Parkinson's disease, suggesting its efficacy in restoring dopaminergic activity .

Study on Neuroprotective Effects

A study conducted on rat models indicated that treatment with this compound resulted in reduced oxidative stress markers and improved behavioral outcomes in tests for anxiety and depression. The compound demonstrated a dose-dependent response in protecting neurons from apoptosis induced by neurotoxic agents.

Study on Dopamine Receptor Interaction

Another investigation focused on the interaction between this compound and dopamine receptors revealed that it selectively binds to D1 receptors with high affinity (Kd = 1.43 nM). This selectivity was further confirmed through competition binding assays against known dopamine receptor antagonists .

Eigenschaften

IUPAC Name |

7-hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-10-6-9(13)3-2-8(10)4-5-12-11(7)14/h2-3,6-7,13H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXKBCVWAPSDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCNC1=O)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.